[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13466967
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H29N3O3 |
|---|---|
| Molecular Weight | 299.41 g/mol |
| IUPAC Name | tert-butyl N-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-6-7-11(18)9-17-14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,20)/t11-,12-/m0/s1 |
| Standard InChI Key | OAFVRMHLHJWKMK-RYUDHWBXSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC[C@H]1CNC(=O)OC(C)(C)C)N |
| SMILES | CC(C)C(C(=O)N1CCCC1CNC(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC1CNC(=O)OC(C)(C)C)N |
Introduction
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester is a complex organic compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are often used in various chemical syntheses due to their versatility in forming stable esters. This specific compound is characterized by its chiral centers and functional groups, which contribute to its unique chemical properties and potential applications.
Synthesis and Applications
The synthesis of [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester would typically involve the reaction of a chiral amino acid derivative with a pyrrolidine-based carbamate precursor. The tert-butyl ester group is commonly used as a protecting group in peptide synthesis, suggesting that this compound might be an intermediate in the synthesis of peptides or other biologically active molecules.
| Step | Description |
|---|---|
| 1. Preparation of Pyrrolidine Derivative | Synthesis or procurement of a chiral pyrrolidine derivative. |
| 2. Coupling with Amino Acid Moiety | Reaction with (S)-2-amino-3-methyl-butyryl chloride or a similar activated derivative. |
| 3. Carbamate Formation | Introduction of the carbamate group, possibly through reaction with a carbamate-forming reagent. |
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